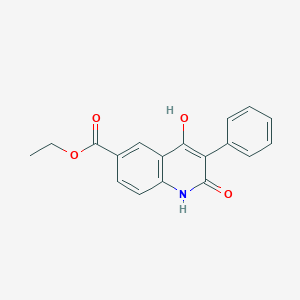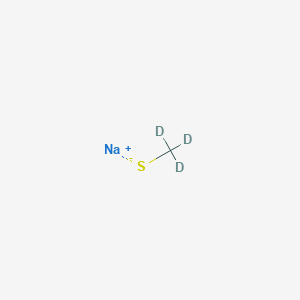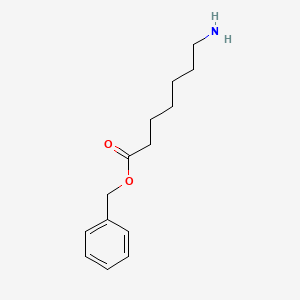
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyran ring substituted with multiple hydroxy groups and a phenoxy group, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and coupling reactions. The key steps include:
Protection of Hydroxy Groups: Using protecting groups such as acetyl or benzyl to prevent unwanted reactions.
Formation of the Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring.
Coupling Reaction: Introduction of the phenoxy group through a coupling reaction, often using reagents like phenol derivatives and catalysts.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reduction of carbonyl groups back to hydroxy groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions where hydroxy groups can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Pd/C for hydrogenation reactions
Solvents: Methanol, dichloromethane, water
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions will regenerate the original hydroxy groups.
科学研究应用
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt involves its interaction with specific molecular targets. The hydroxy and phenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triacetate
Uniqueness
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt is unique due to its specific substitution pattern and the presence of both hydroxy and phenoxy groups. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C19H19NaO8 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)methyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H20O8.Na/c20-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25;/h1-8,14-17,19-23H,9H2,(H,24,25);/q;+1/p-1/t14-,15-,16+,17-,19+;/m0./s1 |
InChI 键 |
OVBBNQQUQHDWEE-HIEGNZCBSA-M |
手性 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O.[Na+] |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


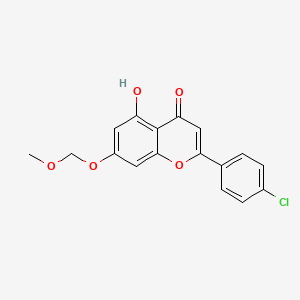



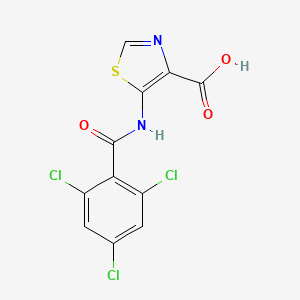

![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
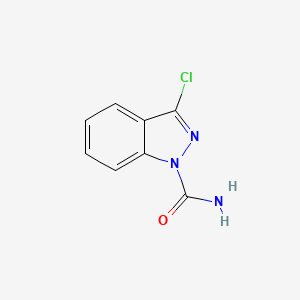
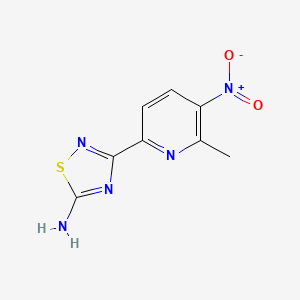

![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)
